N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic compound of interest across several scientific disciplines. Its complex structure incorporates a triazine ring linked to an oxazole moiety, hinting at multifaceted reactivity and potential utility in pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves multiple stages. Initially, a triazine derivative is formed by reacting cyanuric chloride with dimethylamine and piperidine. This intermediate is then coupled with a suitable precursor to create the furan-2-yl-1,2-oxazole framework. Reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, production can involve automated batch reactions under stringent conditions to maintain consistency and efficiency. Reactor systems with precise temperature, pressure, and pH controls are crucial to optimizing the output.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan moiety may undergo oxidation under harsh conditions, leading to ring opening or formation of highly oxidized derivatives.
Substitution: Nucleophilic or electrophilic substitutions can occur at various positions on the triazine or oxazole rings, introducing new functional groups or altering existing ones.
Hydrolysis: The compound might also be susceptible to hydrolysis, particularly under acidic or basic conditions, impacting its stability and reactivity.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions, reagents such as potassium permanganate or chromium trioxide can be used.
Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction type.
Temperature: Reactions are often conducted at elevated temperatures (50-100°C) to facilitate reaction kinetics.
Major Products: The resulting products vary but often include functionalized derivatives of the parent compound, potentially enhancing its chemical and biological properties.
Scientific Research Applications
Chemistry: This compound’s unique structure makes it a valuable subject in studying reaction mechanisms, synthesis of novel materials, and exploring its physicochemical properties.
Biology and Medicine: Research in medicinal chemistry explores its potential as a pharmacophore. Its multi-functional moieties make it a candidate for targeting specific biological pathways, potentially acting as an enzyme inhibitor or a modulator of receptor activity.
Industry: In the industrial sector, this compound might find use in creating specialized polymers, advanced materials, or as a precursor in synthesizing complex chemical entities with specific desired properties.
Mechanism of Action
Compared to structurally similar compounds like triazine-based herbicides or oxazole-containing pharmaceuticals, N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide boasts a unique hybrid structure. This dual functionality confers it with enhanced reactivity and versatility, setting it apart from traditional compounds limited to single functional domains.
Comparison with Similar Compounds
Atrazine: A triazine-based herbicide.
Oxazole derivatives: Common in pharmaceuticals for their broad biological activity.
Benzotriazole: Used in various applications from corrosion inhibitors to pharmaceuticals.
Each of these shares certain chemical features but lacks the multi-functional integration seen in our compound of interest, underscoring its distinctiveness and potential.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-25(2)18-21-16(22-19(23-18)26-8-4-3-5-9-26)12-20-17(27)13-11-15(29-24-13)14-7-6-10-28-14/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKVHFOUSEXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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